Welcome to the BenchChem Online Store!
molecular formula C15H15NO3 B8313582 2-(3-Ethoxy-phenylamino)-benzoic acid

2-(3-Ethoxy-phenylamino)-benzoic acid

Cat. No. B8313582
M. Wt: 257.28 g/mol
InChI Key: IPDRPJCWHCDGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07511064B2

Procedure details

m-Phenetidine (5 ml, 38.7 mmol) is added to a solution of KOH (7.385 g, 131.6 mmol), water (77 ml) and 2-iodobenzoic acid (9.6 g, 38.7 mmol). Powdered copper (77 mg, 1.22 μmol) is added and the mixture is refluxed under stirring over night (16 h).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
7.385 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
77 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
77 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH2:10])[CH:5]=1.[OH-].[K+].I[C:14]1[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=1[C:16]([OH:18])=[O:17]>[Cu].O>[CH2:2]([O:3][C:4]1[CH:5]=[C:6]([NH:10][C:14]2[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=2[C:16]([OH:18])=[O:17])[CH:7]=[CH:8][CH:9]=1)[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
CCOC1=CC(=CC=C1)N
Name
Quantity
7.385 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
9.6 g
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC=C1
Name
Quantity
77 mL
Type
solvent
Smiles
O
Step Two
Name
copper
Quantity
77 mg
Type
catalyst
Smiles
[Cu]

Conditions

Stirring
Type
CUSTOM
Details
under stirring over night (16 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)OC=1C=C(C=CC1)NC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.